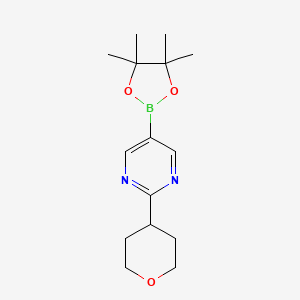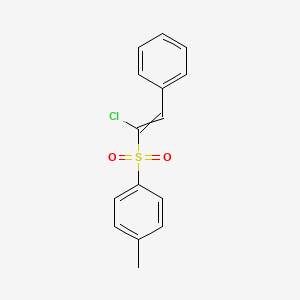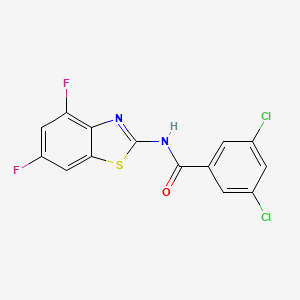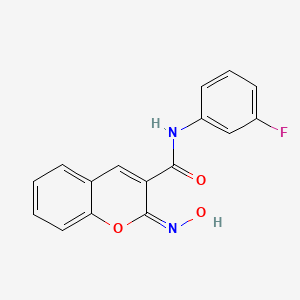
2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a tetrahydro-2H-pyran group and a dioxaborolane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran Group: This step involves the addition of a tetrahydro-2H-pyran group to the pyrimidine ring, which can be achieved through a nucleophilic substitution reaction.
Attachment of the Dioxaborolane Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic properties.
Material Science: The compound can be utilized in the design and synthesis of novel materials with unique properties.
Biological Research: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(tetrahydro-2H-pyran-4-yl)pyrimidine: Lacks the dioxaborolane group, making it less versatile in certain synthetic applications.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the tetrahydro-2H-pyran group, which may affect its reactivity and biological activity.
Uniqueness
2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of both the tetrahydro-2H-pyran and dioxaborolane groups. This dual functionality enhances its versatility in synthetic applications and potential biological activities, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C15H23BN2O3 |
|---|---|
Peso molecular |
290.17 g/mol |
Nombre IUPAC |
2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-17-13(18-10-12)11-5-7-19-8-6-11/h9-11H,5-8H2,1-4H3 |
Clave InChI |
JSKHBPVBXXOPPU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)


![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)
![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)

![4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
